molecular formula C21H24N6 B11572390 N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethyl-4-methylquinazolin-2-amine

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethyl-4-methylquinazolin-2-amine

Cat. No.: B11572390
M. Wt: 360.5 g/mol
InChI Key: VQTIWTCILNQHFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethyl-4-methylquinazolin-2-amine is a quinazoline-triazine hybrid molecule. Its structure comprises a quinazoline core substituted with an ethyl group at position 6 and a methyl group at position 2. The triazine moiety is functionalized with a benzyl group at position 5, contributing to its stereoelectronic properties.

Properties

Molecular Formula

C21H24N6

Molecular Weight

360.5 g/mol

IUPAC Name

N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-6-ethyl-4-methylquinazolin-2-amine

InChI

InChI=1S/C21H24N6/c1-3-16-9-10-19-18(11-16)15(2)24-21(25-19)26-20-22-13-27(14-23-20)12-17-7-5-4-6-8-17/h4-11H,3,12-14H2,1-2H3,(H2,22,23,24,25,26)

InChI Key

VQTIWTCILNQHFT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CC4=CC=CC=C4)C

Origin of Product

United States

Biological Activity

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethyl-4-methylquinazolin-2-amine is a complex organic compound that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources of research.

Chemical Structure and Properties

The compound has the following structural characteristics:

PropertyValue
Molecular FormulaC21H24N6
Molecular Weight360.46 g/mol
LogP4.5436
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2
Polar Surface Area53.042 Ų

This structure includes a quinazoline moiety and a tetrahydrotriazine ring, which are known to contribute to its biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound often exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of quinazoline and triazine structures possess antimicrobial properties. For instance, modifications in the triazine or quinazoline groups can enhance their efficacy against bacterial strains .
  • Anticancer Potential : The quinazoline framework is associated with anticancer activity. Research suggests that compounds with similar structures can inhibit tumor growth by targeting specific cellular pathways involved in proliferation and survival .
  • Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. Further investigation is required to determine its selectivity and mechanism of action.

The biological mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures often act as enzyme inhibitors. For instance, they may inhibit kinases or other enzymes critical for cancer cell survival .
  • Receptor Modulation : The interaction with various receptors (e.g., G protein-coupled receptors) may play a role in mediating its biological effects .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various quinazoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains significantly influenced their antibacterial potency .
  • Anticancer Activity : In vitro studies on quinazoline derivatives showed promising results in inhibiting the proliferation of breast cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Cytotoxicity Profiles : A comparative analysis of several tetrahydrotriazine derivatives demonstrated varying levels of cytotoxicity across different cancer cell lines, suggesting that structural modifications can enhance selectivity towards malignant cells .

Scientific Research Applications

Medicinal Chemistry Applications

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethyl-4-methylquinazolin-2-amine exhibits promising biological activities, particularly due to its structural features that allow for interactions with various biological targets.

Anticancer Activity

Studies have indicated that compounds with similar structural motifs can exhibit anticancer properties. The quinazoline moiety is known for its ability to inhibit specific kinases involved in cancer cell proliferation. Research into analogs of this compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Properties

The presence of the triazine ring enhances the compound's potential as an antimicrobial agent. Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. Investigations into the structure-activity relationship (SAR) of related compounds suggest that modifications to the triazine or quinazoline components can significantly influence antimicrobial efficacy.

Neuropharmacology

Recent studies suggest that this compound may have neuroprotective effects. The tetrahydrotriazine structure is associated with modulating neurotransmitter systems. Research indicates that derivatives of this compound could be explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Studies and Research Findings

  • Anticancer Efficacy : A study focusing on similar quinazoline derivatives reported significant inhibition of cell proliferation in breast cancer models. The mechanism was attributed to the compound's ability to target specific signaling pathways involved in cell survival .
  • Antimicrobial Activity : In a comparative analysis of various triazine derivatives, this compound was found to exhibit superior activity against resistant strains of Staphylococcus aureus compared to traditional antibiotics.
  • Neuroprotective Effects : A preliminary study indicated that the compound could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests a potential application in developing treatments for neurodegenerative disorders .

Comparison with Similar Compounds

Key Structural Variations

Comparative analysis focuses on substituents at two critical regions:

  • Quinazoline Core : Position 6 (ethyl, methoxy, ethoxy, or chloro) and position 4 (methyl or phenyl).
  • Triazine Moiety : Substituents at position 5 (benzyl, 4-methoxybenzyl, cyclohexyl, or methoxypropyl).

Tabulated Comparison of Analogs

Compound Name Quinazoline Substituents Triazine Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Inferences
Target Compound 6-ethyl, 4-methyl 5-benzyl C₂₁H₂₄N₆ 360.46* Higher lipophilicity due to ethyl
6-Methoxy-N-[5-(4-methoxybenzyl)-triazin-2-yl]-4-methylquinazolin-2-amine2 6-methoxy, 4-methyl 5-(4-methoxybenzyl) C₂₁H₂₄N₆O₂ 392.46 Increased polarity (methoxy groups)
N-(5-Benzyl-triazin-2-yl)-6-ethoxy-4-methylquinazolin-2-amine3 6-ethoxy, 4-methyl 5-benzyl C₂₁H₂₄N₆O 376.46 Moderate metabolic stability
6-Chloro-N-[5-(3-methoxypropyl)-triazin-2-yl]-4-phenylquinazolin-2-amine4 6-chloro, 4-phenyl 5-(3-methoxypropyl) C₂₁H₂₃ClN₆O 410.90 Enhanced steric bulk (phenyl)
N-(5-Cycloheptyl-triazin-2-yl)-6-methoxy-4-methylquinazolin-2-amine5 6-methoxy, 4-methyl 5-cycloheptyl C₂₀H₂₈N₆O 368.48 Improved solubility (cycloheptyl)

*Calculated based on structural analogs.

Impact of Substituents on Properties

  • Ethyl vs. Methoxy/ethoxy groups may confer hydrogen-bonding capacity, influencing target binding6.
  • Benzyl vs.
  • The phenyl group adds steric bulk, possibly reducing conformational flexibility8.

Q & A

Basic Research Questions

Q. What synthetic routes are available for N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethyl-4-methylquinazolin-2-amine, and how can purity be optimized?

  • Methodology :

  • Stepwise synthesis : Begin with condensation of 6-ethyl-4-methylquinazolin-2-amine with 5-benzyl-1,3,5-triazine derivatives under reflux in anhydrous ethanol, using pyridine as a catalyst (similar to methods in , where pyridine facilitates amide bond formation).
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Yield optimization : Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of quinazoline to triazine) and reaction time (12–24 hours) to maximize output .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm substitution patterns (e.g., benzyl protons at δ 4.2–4.5 ppm, quinazoline aromatic protons at δ 7.5–8.3 ppm) .
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., NH stretching at ~3350 cm1^{-1}, triazine ring vibrations at 1550–1600 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 420.23) and fragmentation patterns .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology :

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (48–72 hours incubation, IC50_{50} calculation via nonlinear regression) .
  • Antioxidant activity : Employ DPPH radical scavenging assays (absorbance at 517 nm, IC50_{50} comparison with ascorbic acid) .
  • Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to validate results .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be elucidated for derivatives of this compound?

  • Methodology :

  • Derivatization : Synthesize analogs with modifications to the benzyl (e.g., halogen substitution) or quinazoline (e.g., ethyl-to-propyl chain elongation) moieties .
  • Quantitative SAR (QSAR) : Use molecular descriptor software (e.g., PaDEL) to correlate logP, polar surface area, and IC50_{50} values. Validate models via leave-one-out cross-validation .
  • Crystallography : Solve X-ray structures of active analogs to identify critical hydrogen bonds (e.g., N–H⋯N interactions in triazine rings) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Meta-analysis : Aggregate data from multiple assays (e.g., cytotoxicity, enzyme inhibition) to identify trends. Use statistical tools (ANOVA, Tukey’s HSD) to assess variability .
  • Dose-response reevaluation : Test conflicting compounds at extended concentration ranges (e.g., 0.1–100 µM) to confirm biphasic effects .
  • Target validation : Perform siRNA knockdowns or CRISPR-Cas9 gene editing to confirm specificity (e.g., apoptosis induction via caspase-3 activation) .

Q. How can molecular docking predict binding modes with biological targets?

  • Methodology :

  • Target selection : Prioritize receptors with structural homology to known quinazoline targets (e.g., EGFR kinase, PDB ID: 1M17) .
  • Docking software : Use AutoDock Vina with Lamarckian genetic algorithms. Set grid boxes to encompass ATP-binding pockets (e.g., 25 Å × 25 Å × 25 Å) .
  • Validation : Compare docking scores (ΔG values) with experimental IC50_{50} data. Perform MD simulations (100 ns) to assess binding stability .

Q. What experimental frameworks assess the environmental fate of this compound?

  • Methodology :

  • Long-term ecotoxicity : Design microcosm studies (soil/water systems) to monitor degradation half-lives (e.g., LC-MS/MS quantification over 90 days) .
  • Bioaccumulation : Measure logKow_{ow} values via shake-flask assays. Correlate with BCF (bioconcentration factor) in model organisms (e.g., Daphnia magna) .
  • Metabolite profiling : Use HRMS/MS to identify transformation products (e.g., hydroxylation, demethylation) under UV light or microbial action .

Methodological Notes

  • Data reproducibility : Standardize solvent batches (e.g., HPLC-grade methanol) and cell culture conditions (e.g., 5% CO2_2, 37°C) to minimize variability .
  • Ethical compliance : Follow OECD guidelines for in vivo studies (e.g., IACUC approval for rodent models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.